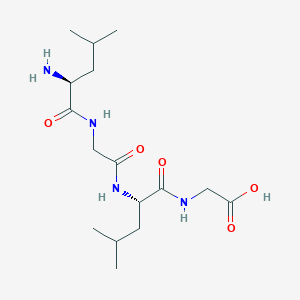

L-Leucylglycyl-L-leucylglycine

CAS No.: 57358-86-8

Cat. No.: VC20639102

Molecular Formula: C16H30N4O5

Molecular Weight: 358.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57358-86-8 |

|---|---|

| Molecular Formula | C16H30N4O5 |

| Molecular Weight | 358.43 g/mol |

| IUPAC Name | 2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid |

| Standard InChI | InChI=1S/C16H30N4O5/c1-9(2)5-11(17)15(24)18-7-13(21)20-12(6-10(3)4)16(25)19-8-14(22)23/h9-12H,5-8,17H2,1-4H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23)/t11-,12-/m0/s1 |

| Standard InChI Key | FOCJQTHXMKPBRG-RYUDHWBXSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N |

| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)O)N |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

L-Leucylglycyl-L-leucylglycine is a linear tetrapeptide with the sequence L-leucine-glycine-L-leucine-glycine. Its molecular formula is C₁₆H₃₀N₄O₅, derived from the condensation of four amino acids with the elimination of three water molecules during peptide bond formation . The calculated molecular weight is 358.43 g/mol, though experimental validation remains unreported in the provided sources.

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₃₀N₄O₅ |

| Theoretical MW (g/mol) | 358.43 |

| Sequence | L-Leu-Gly-L-Leu-Gly |

Conformational Analysis

The flexibility of glycine residues and the hydrophobicity of leucine side chains influence the peptide’s tertiary structure. In related tetrapeptides like L-prolyl-L-leucylglycylglycine, glycine’s lack of a side chain permits conformational mobility, enabling interactions such as β-turn formation or helical motifs . Leu-Gly-Leu-Gly likely adopts a dynamic equilibrium between extended and folded states, with leucine’s isobutyl side chains promoting hydrophobic clustering in aqueous environments .

Synthesis and Stability

Hydrolysis and Epimerization

Under physiological conditions (pH 6.8, 148.5°C), tetrapeptides like glycyl-L-leucylglycylglycine undergo hydrolysis and epimerization. Leucine residues in such sequences racemize three times faster when adjacent to glycine compared to proline, as demonstrated in kinetic studies . This suggests that Leu-Gly-Leu-Gly may exhibit accelerated racemization due to its glycine-rich sequence, potentially forming D-leucine enantiomers over time.

Key stability findings from analogous peptides:

-

Half-life: Gly-Leu-Gly-Gly degrades 40% faster than Pro-Leu-Gly-Gly at 148.5°C .

-

Products: Hydrolysis yields smaller fragments (e.g., Leu-Gly) and cyclic diketopiperazines .

Biological and Functional Implications

Neuroactive Peptide Analogues

Cyclo(leucyl-glycyl) (CLG), a cyclic dipeptide analogue, modulates dopamine receptor sensitivity in the nigrostriatal pathway . Although Leu-Gly-Leu-Gly is linear, its glycine content may facilitate interactions with neurotransmitter receptors, akin to CLG’s effects on haloperidol-induced supersensitivity . Further studies are needed to explore its potential in mitigating dyskinesias.

Comparative Analysis with Related Peptides

Leu-Gly-Gly (Tripeptide)

PubChem data for leucyl-glycyl-glycine (Leu-Gly-Gly, MW 245.28 g/mol) reveals its role as a metabolite in Trypanosoma brucei . Unlike the tetrapeptide, this tripeptide lacks the second leucine residue, reducing its hydrophobic interactions and likely altering its biological targets.

Pro-Leu-Gly-Gly (Tetrapeptide)

In L-prolyl-L-leucylglycylglycine, proline’s rigid pyrrolidine ring restricts conformational flexibility, slowing leucine racemization compared to glycine-rich sequences . This contrasts with Leu-Gly-Leu-Gly, where glycine’s flexibility may enhance degradation rates.

Challenges and Future Directions

The absence of direct studies on Leu-Gly-Leu-Gly underscores the need for targeted research. Priorities include:

-

Synthesis Optimization: Developing protocols to minimize racemization during SPPS.

-

Stability Profiling: Characterizing hydrolysis kinetics under physiological conditions.

-

Biological Screening: Assessing interactions with collagenase, dopamine receptors, and microbial systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume